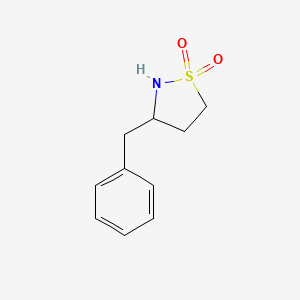

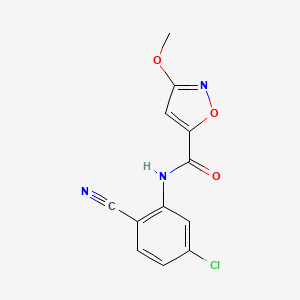

3-Benzylisothiazolidine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Thiazolidinones, including 3-benzyl-1,2-thiazolidine-1,1-dione, exhibit promising anti-cancer effects. Researchers have investigated their potential as cytotoxic agents against various cancer cell lines. These compounds interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression .

Anti-Diabetic Activity

Thiazolidinones have been studied for their anti-diabetic properties. They act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, enhancing insulin sensitivity and glucose uptake. This makes them valuable candidates for managing type 2 diabetes .

Anti-Microbial and Anti-Viral Effects

The thiazolidinone scaffold, including 3-benzyl-1,2-thiazolidine-1,1-dione, displays anti-microbial and anti-viral activities. These compounds inhibit microbial growth and viral replication, making them potential therapeutic agents against infections .

Anti-Inflammatory Potential

Thiazolidinones possess anti-inflammatory properties. They modulate inflammatory pathways, suppress pro-inflammatory cytokines, and reduce tissue damage. Researchers explore their use in managing inflammatory conditions .

Anticonvulsant Activity

Studies have highlighted the anticonvulsant effects of thiazolidinones. These compounds may stabilize neuronal membranes, reduce excitability, and prevent seizures. 3-benzyl-1,2-thiazolidine-1,1-dione could be a valuable addition to antiepileptic drug development .

Other Pharmacological Activities

Beyond the mentioned applications, thiazolidinones exhibit diverse effects, including analgesic, antipyretic, antihistaminic, and cardio-protective properties. Researchers continue to explore their potential in various therapeutic areas .

Safety and Hazards

The safety information for 3-Benzylisothiazolidine 1,1-dioxide indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

Thiazolidine derivatives, a class to which this compound belongs, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have been associated with various biological targets .

Mode of Action

Thiazolidine derivatives are known to behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery , suggesting that environmental factors may play a role in the synthesis and action of these compounds.

Eigenschaften

IUPAC Name |

3-benzyl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13)7-6-10(11-14)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUVCZTVVPLXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-N-[5-fluoro-2-(pyridine-2-amido)phenyl]isoquinoline-3-carboxamide](/img/structure/B2432729.png)

![ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2432736.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2432739.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile](/img/structure/B2432740.png)

![N-(Thieno[3,2-b]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2432742.png)

![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2432752.png)